molecular formula C12H13NO2 B3023130 3-(7-Methyl-1h-indol-3-yl)propanoic acid CAS No. 33035-77-7

3-(7-Methyl-1h-indol-3-yl)propanoic acid

Cat. No.: B3023130
CAS No.: 33035-77-7
M. Wt: 203.24 g/mol
InChI Key: ITGAJZHXKNHAMK-UHFFFAOYSA-N
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Description

3-(7-Methyl-1h-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(7-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-3-2-4-10-9(5-6-11(14)15)7-13-12(8)10/h2-4,7,13H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGAJZHXKNHAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302799
Record name 3-(7-methyl-1h-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33035-77-7
Record name NSC153679
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(7-methyl-1h-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Indole Carboxylic Acid Chemistry

Indole (B1671886) carboxylic acids are a class of organic compounds characterized by an indole ring system bonded to a carboxylic acid group. This combination imparts a unique set of chemical properties, including the aromatic and electron-rich nature of the indole moiety and the acidic character of the carboxylic acid function. This structure allows for a variety of chemical reactions and interactions, making them versatile building blocks in organic synthesis.

In medicinal chemistry, indole carboxylic acids are recognized for their potential pharmacological activities. Researchers have investigated various derivatives for anti-inflammatory, antimicrobial, and anticancer properties. The specific position of the carboxylic acid group on the indole ring, along with other substitutions, significantly influences the compound's biological profile. For instance, indole-2-carboxylic acid has been explored as a scaffold for HIV-1 integrase inhibitors, while indole-3-carboxylic acid derivatives have been studied for their potential as antihypertensive agents. nih.govnih.gov The presence of the carboxylic acid group can also improve a molecule's solubility and ability to form hydrogen bonds, which are crucial for interactions with biological targets.

Table 1: Representative Indole Carboxylic Acids and Their Research Significance

Compound Name Position of Carboxylic Acid Noted Research Area/Significance
Indole-2-carboxylic acid Position 2 Scaffold for HIV-1 integrase inhibitors. nih.goviarc.frnist.gov
Indole-3-carboxylic acid Position 3 Parent structure for potential antihypertensive agents. nih.gov
Indole-4-carboxylic acid Position 4 Investigated for anti-inflammatory and antimicrobial activities.

Relevance of Substituted Indole Scaffolds in Research

The indole (B1671886) scaffold is often described as a "privileged structure" in medicinal chemistry. nih.govrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. rsc.org The versatility of the indole ring allows it to be chemically modified at various positions (N-1, C-2, C-3, and the benzene (B151609) ring), which can dramatically alter its biological activity. nih.govmdpi.com

The strategic addition of substituents to the indole core is a fundamental approach in modern drug development. mdpi.com These modifications can fine-tune a compound's properties to enhance its potency, selectivity, and pharmacokinetic profile. For example, substitutions can influence how the molecule interacts with a specific enzyme or receptor, improve its absorption and distribution in the body, or alter its metabolic stability. This approach has led to the development of numerous indole-based drugs with applications in oncology, neurology, and infectious diseases. mdpi.comresearchgate.net The nature and position of these substituents are critical, as even a small change, such as the addition of a methyl group, can lead to significant differences in biological effect. nih.govresearchgate.net

Overview of Research Trajectories for Indole Propanoic Acid Derivatives

IUPAC Nomenclature and Standardized Representations

The unambiguous identification of a chemical compound is fundamental in scientific discourse. For this compound, this is achieved through a combination of systematic naming conventions and standardized computer-readable formats. The International Union of Pure and Applied Chemistry (IUPAC) provides the formal name for this structure. In addition to its systematic name, various other identifiers are used to represent the molecule in chemical databases and computational software. These include the CAS Registry Number, which is a unique numerical identifier, and line-notation formats like SMILES and InChI, which encode the molecular structure in a way that is both human-readable and machine-processable.

IdentifierValue
IUPAC Name This compound
CAS Number 33035-77-7 chemsrc.com
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
InChI InChI=1S/C12H13NO2/c1-8-4-3-5-9-7-10(13-11(8)9)2-6-12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15)
InChIKey YWTYJALYBFURSM-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=CN2)CCC(=O)O

Detailed Examination of the 7-Methyl-1H-indole Core

The core of the titular compound is the 7-methyl-1H-indole moiety. This structural unit is a bicyclic aromatic heterocycle, meaning it consists of two fused rings containing at least one atom that is not carbon. wikipedia.org Specifically, it is composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. The indole (B1671886) ring system is a common motif in a wide range of biologically significant molecules.

The defining features of the 7-methyl-1H-indole core are:

Aromaticity: The fused ring system is aromatic, conferring significant chemical stability. The delocalized pi-electron system spans both the six-membered benzene ring and the five-membered pyrrole ring.

Heterocyclic Nature: The presence of a nitrogen atom in the pyrrole ring introduces polarity and hydrogen-bonding capabilities (specifically, the N-H group can act as a hydrogen bond donor). wikipedia.orgnist.gov

PropertyValue (for 7-Methyl-1H-indole)
Chemical Formula C₉H₉N wikipedia.org
Molar Mass 131.18 g/mol wikipedia.org
CAS Number 933-67-5 wikipedia.orgnist.gov
Appearance Off-white crystalline solid wikipedia.org
Melting Point 82-84 °C chemsynthesis.com
Boiling Point 85-89 °C (at 0.2 mmHg) chemsynthesis.com

Structural Characteristics of the Propanoic Acid Side Chain

Key structural and chemical characteristics of this side chain include:

Linkage: The chain is connected to the indole ring via a stable carbon-carbon single bond at the C3 position of the pyrrole ring. This position is a common point of substitution in indole chemistry.

Flexibility: The side chain possesses rotational freedom around its carbon-carbon single bonds (Cα-Cβ and Cβ-Cγ), which allows for various spatial arrangements, or conformations.

Carboxylic Acid Group: The terminal -COOH group is the most chemically significant feature of the side chain. It is a weak acid, capable of donating a proton (H⁺) to form a carboxylate anion (-COO⁻). This group can participate in hydrogen bonding, acting as both a hydrogen bond donor (the -OH part) and acceptor (the C=O part). nih.gov

PropertyValue (for Propanoic Acid)
Chemical Formula C₃H₆O₂ creative-proteomics.com
Molar Mass 74.08 g/mol nih.govcreative-proteomics.com
Acidity (pKa) ~4.87
Appearance Colorless, oily liquid nih.govwikipedia.org
Solubility Miscible with water wikipedia.org

Strategies for Constructing the 7-Methyl-1H-indole Moiety

The formation of the 7-methyl-1H-indole scaffold is the initial critical phase in the synthesis. This can be achieved through various well-established and contemporary cyclization strategies starting from appropriately substituted precursors.

Classic Indole Synthesis Approaches

Classic indole syntheses remain fundamental and widely used methods for constructing the indole nucleus due to their reliability and versatility.

Fischer Indole Synthesis : This is arguably the most common and versatile method for indole synthesis. wikipedia.orgbyjus.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone. thermofisher.comnih.gov For the synthesis of a 7-methyl-1H-indole core, the reaction would commence with o-tolylhydrazine (B1593758) (2-methylphenylhydrazine). This is treated with a carbonyl compound that can provide the remaining atoms for the pyrrole ring, followed by heating in the presence of an acid catalyst like polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid. wikipedia.orgnih.govtestbook.com The choice of catalyst and reaction conditions can be crucial for the reaction's success and yield. nih.gov The Fischer synthesis has been extensively used in the total synthesis of complex indole-containing natural products. rsc.org

Bischler-Möhlau Indole Synthesis : This method involves the reaction of an α-halo-ketone with an excess of an arylamine. wikipedia.orgchemeurope.com To obtain a 7-methylindole (B51510) moiety, 2-methylaniline (o-toluidine) would be reacted with an appropriate α-haloketone. The reaction typically requires harsh conditions, which has limited its application compared to the Fischer synthesis. wikipedia.orgchemeurope.com However, recent modifications, such as the use of lithium bromide as a catalyst or microwave irradiation, have been developed to provide milder reaction conditions. chemeurope.com The mechanism proceeds through the formation of a 2-arylaminoketone intermediate, which then undergoes cyclization. drugfuture.com

Table 1: Comparison of Classic Indole Synthesis Methods for 7-Methyl-1H-indole

Feature Fischer Synthesis Bischler-Möhlau Synthesis
Starting Materials o-Tolylhydrazine + Aldehyde/Ketone o-Toluidine + α-Haloketone
Key Transformation Acid-catalyzed drugfuture.comdrugfuture.com-sigmatropic rearrangement of a hydrazone Cyclization of an intermediate 2-arylaminoketone
Common Catalysts Brønsted or Lewis acids (HCl, PPA, ZnCl₂) wikipedia.org Typically requires heat; modern variants use LiBr chemeurope.com
Advantages High versatility, widely applicable, one-pot variations possible thermofisher.com Access to 2-arylindoles
Disadvantages Acidity can be an issue for sensitive substrates; regioselectivity with unsymmetrical ketones byjus.com Harsh conditions, often poor yields in original procedure wikipedia.org

Contemporary Cyclization Reactions

Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions that offer alternative and often milder routes to substituted indoles.

Palladium-Catalyzed Cyclizations : Palladium-catalyzed reactions have become powerful tools for indole synthesis. For instance, a modification of the Fischer indole synthesis developed by Buchwald involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org Another prominent method is the Larock indole synthesis, which can construct the indole ring through the palladium-catalyzed annulation of an alkyne and a substituted aniline (B41778).

Sonogashira Coupling followed by Cyclization : This strategy involves a palladium- and copper-co-catalyzed Sonogashira coupling of a terminal alkyne with an ortho-haloaniline derivative. wikipedia.orgorganic-chemistry.org The resulting 2-alkynyl aniline intermediate can then undergo cyclization to form the indole ring. Microwave-assisted one-pot, three-component coupling reactions have been developed to synthesize polysubstituted indoles efficiently using this approach. nih.gov This method is particularly useful for creating diverse indole libraries.

Elaboration of the Propanoic Acid Side Chain

Once the 7-methyl-1H-indole core is synthesized, the next step is the introduction of the propanoic acid side chain at the C3 position, which is the most nucleophilic carbon in the indole ring.

Coupling Reactions with Indole Precursors

Directly forming the C3-side chain bond can be achieved through various coupling reactions.

Heck Reaction : The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org To install the propanoic acid chain, a protected 3-halo-7-methylindole could potentially be coupled with an acrylic acid ester, followed by deprotection. More commonly, a Heck reaction can be used to form styrene (B11656) derivatives from aryl bromides and ethylene, which can then be further functionalized. mdpi.com Aqueous conditions for Heck cross-coupling have been developed, making the reaction applicable to more complex biomolecules. nih.gov

Friedel-Crafts Acylation : 7-Methyl-1H-indole can undergo electrophilic substitution at the C3 position. A Friedel-Crafts acylation with a suitable three-carbon acylating agent (e.g., propanoyl chloride or succinic anhydride) in the presence of a Lewis acid can install a keto group, which then requires subsequent reduction of the carbonyl to a methylene (B1212753) group (e.g., via Wolff-Kishner or Clemmensen reduction) to yield the desired propanoic acid side chain.

Modifications of Existing Side Chains

An alternative and often more practical approach is to introduce a simpler two-carbon precursor at the C3 position and then extend it to the three-carbon propanoic acid chain.

Knoevenagel Condensation : A common strategy begins with 7-methyl-1H-indole-3-carboxaldehyde. This aldehyde can undergo a Knoevenagel condensation with a compound containing an active methylene group, such as malonic acid or its esters. wikipedia.orgmdpi.com The reaction is a nucleophilic addition followed by dehydration, typically catalyzed by a weak base like piperidine (B6355638) or ammonia. wikipedia.orgnih.gov When malonic acid is used in pyridine (B92270) (the Doebner modification), the condensation is often followed by decarboxylation to yield 3-(7-methyl-1H-indol-3-yl)acrylic acid. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation : The acrylic acid derivative obtained from the Knoevenagel condensation contains a double bond in the side chain. This double bond can be selectively reduced to a single bond through catalytic hydrogenation. nih.gov Catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) are commonly used under a hydrogen atmosphere. nih.gov This two-step sequence (Knoevenagel condensation followed by hydrogenation) is a highly effective and frequently used method for synthesizing indole-3-propanoic acids.

Table 2: Two-Step Synthesis of the Propanoic Acid Side Chain

Step Reaction Reagents & Conditions Intermediate/Product
1 Knoevenagel Condensation 7-Methyl-1H-indole-3-carboxaldehyde, Malonic acid, Pyridine/Piperidine, Heat wikipedia.orgorganic-chemistry.org 3-(7-Methyl-1H-indol-3-yl)acrylic acid
2 Catalytic Hydrogenation H₂, Pd/C or Pt/C catalyst, Solvent (e.g., Ethanol) nih.gov This compound

Total Synthesis Routes for Complex this compound Derivatives

The synthetic methodologies described above are often integrated into multi-step total synthesis campaigns targeting more complex natural products or pharmaceutical agents that contain the this compound scaffold. For example, a general synthetic sequence for N1-acylated indole alkanoic acids has been developed that relies on an initial Fischer indolization to construct the core, followed by N-acylation and ester hydrolysis. nih.gov In the synthesis of complex alkaloids, the Fischer indole synthesis is frequently the key step to build the indole moiety, which is then further functionalized. rsc.org These complex syntheses demonstrate the robustness and adaptability of the fundamental reactions in constructing intricate molecular architectures based on the indole framework.

Application of Protecting Groups in Synthesis

The indole nucleus, while aromatic, possesses a reactive N-H proton and is susceptible to oxidation and reactions at the C2 and C3 positions, particularly under acidic or electrophilic conditions. mdpi.org Consequently, the use of protecting groups for the indole nitrogen is a crucial aspect of many synthetic strategies to prevent unwanted side reactions and to direct reactivity to the desired position. mdpi.org

Commonly employed N-protecting groups in indole chemistry include arylsulfonyl derivatives such as tosyl (Ts), carbamates like tert-butyloxycarbonyl (BOC), and alkyl groups such as benzyl (B1604629) (Bn). mdpi.org The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its eventual removal. For instance, the BOC group is readily cleaved under acidic conditions, while the benzyl group is typically removed by hydrogenolysis.

In the context of synthesizing this compound, protection of the indole nitrogen of 7-methylindole might be advantageous, especially if harsh reaction conditions are employed for the introduction of the propanoic acid side chain. For example, if a strong base is used for a Michael addition, deprotonation of the N-H could compete with the desired reaction. By protecting the nitrogen, this side reaction is prevented.

The pivaloyl group is another interesting protecting group in indole chemistry as it can sterically protect both the N-1 and C-2 positions of the indole ring. mdpi.org This can be particularly useful for directing reactions to the C3 position. However, the removal of the pivaloyl group can be challenging and may require specific conditions, such as the use of strong bases like LDA. mdpi.org

Protecting GroupAbbreviationCommon Deprotection Conditions
TosylTsReductive cleavage (e.g., Na/NH3)
tert-ButyloxycarbonylBOCAcidic conditions (e.g., TFA)
BenzylBnHydrogenolysis (e.g., H2, Pd/C)
PivaloylPivStrong base (e.g., LDA)

Catalyst Systems and Reaction Condition Optimization

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity in the synthesis of this compound and its analogues. A variety of catalyst systems, including base, acid, and transition-metal catalysts, have been employed in the synthesis of indole derivatives. nih.gov

For the direct reaction of 7-methylindole with acrylic acid, a base catalyst is typically used. google.com The catalyst's role is to deprotonate the acrylic acid, increasing its nucleophilicity, or to interact with the indole ring. The optimization of this reaction would involve screening different bases (e.g., sodium hydroxide, potassium hydroxide), solvents, reaction temperatures, and reaction times to maximize the yield of the desired 3-substituted product while minimizing the formation of any N-substituted byproducts. google.com

In modern organic synthesis, transition-metal catalysts, particularly those based on palladium, rhodium, and copper, have become indispensable for the construction of complex molecules, including substituted indoles. mdpi.com For instance, palladium-catalyzed cross-coupling reactions could be envisioned for the synthesis of the 7-methylindole starting material itself, or for the introduction of the propanoic acid side chain through a multi-step sequence.

The optimization of reaction conditions is a systematic process that often involves varying one parameter at a time while keeping others constant to determine its effect on the reaction outcome. researchgate.net Key parameters to consider include:

Temperature: Many reactions are sensitive to temperature, with higher temperatures often leading to faster reaction rates but potentially more side products.

Solvent: The choice of solvent can significantly influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and yield.

Catalyst Loading: The amount of catalyst used can impact the reaction rate and cost-effectiveness of the synthesis.

Concentration: The concentration of reactants can affect the reaction kinetics.

Machine learning and other computational tools are increasingly being used to accelerate the optimization of reaction conditions by predicting the optimal parameters based on existing data. beilstein-journals.org

Catalyst TypeExampleApplication in Indole Synthesis
Base CatalystPotassium HydroxideMichael addition of indoles to α,β-unsaturated carbonyls
Brønsted Acid CatalystSulfuric AcidFischer Indole Synthesis
Lewis Acid CatalystZinc ChlorideFriedel-Crafts type reactions on the indole ring
Transition Metal CatalystPalladium(II) AcetateCross-coupling reactions for indole core formation

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(7-Methyl-1h-indol-3-yl)propanoic acid, both Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for its structural verification.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In a hypothetical ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns would be expected.

The spectrum would likely exhibit signals corresponding to the aromatic protons on the indole (B1671886) ring, the protons of the propanoic acid side chain, the methyl group protons, and the NH proton of the indole ring. The integration of these signals would correspond to the number of protons in each unique environment. For instance, the methyl group at the C7 position would be expected to appear as a singlet, integrating to three protons, likely in the upfield region of the aromatic signals. The protons of the ethyl bridge of the propanoic acid moiety would likely appear as two triplets, each integrating to two protons, due to spin-spin coupling with each other. The aromatic protons would present a more complex pattern of signals in the downfield region of the spectrum, with their specific shifts and coupling constants being influenced by the electron-donating methyl group.

Expected Proton (¹H) NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
H on NH (indole)10.0 - 12.0Singlet (broad)1H
Aromatic Protons (H4, H5, H6)6.8 - 7.5Multiplet3H
H2 (indole)~7.0Singlet or Doublet1H
-CH₂- (alpha to COOH)2.5 - 2.8Triplet2H
-CH₂- (beta to COOH)2.9 - 3.2Triplet2H
-CH₃ (on C7)2.3 - 2.5Singlet3H
-COOH11.0 - 13.0Singlet (broad)1H

Note: This is a predictive table based on the analysis of similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show signals for the carbonyl carbon of the carboxylic acid group in the most downfield region (typically 170-185 ppm). The aromatic carbons of the indole ring would appear in the range of 110-140 ppm. The presence of the methyl group would be indicated by a signal in the upfield region of the spectrum (around 15-25 ppm). The two methylene (B1212753) carbons of the propanoic acid side chain would also have distinct chemical shifts. The specific chemical shifts of the indole ring carbons would be influenced by the position of the methyl substituent.

Expected Carbon-13 (¹³C) NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 185
Aromatic Carbons (C4, C5, C6)110 - 130
C7a (Indole)135 - 140
C3a (Indole)125 - 130
C2 (Indole)120 - 125
C3 (Indole)110 - 115
C7 (Indole)120 - 125
-CH₂- (alpha to COOH)30 - 40
-CH₂- (beta to COOH)20 - 30
-CH₃ (on C7)15 - 25

Note: This is a predictive table based on the analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound, confirm its molecular formula, and elucidate its structure through the analysis of fragmentation patterns. When coupled with chromatographic separation techniques, MS provides a highly sensitive and selective method for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique. To make this compound amenable to GC-MS analysis, it would typically require derivatization, such as esterification of the carboxylic acid group, to increase its volatility.

Once introduced into the GC, the derivatized compound is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the derivatized compound, which allows for the confirmation of its molecular weight. Furthermore, the fragmentation pattern, which is a unique fingerprint of the molecule, provides valuable structural information. A common fragmentation for indole derivatives involves the cleavage of the side chain, leading to the formation of a stable indolyl-methyl cation.

Liquid Chromatography-Electrospray Ionization Ion Trap Mass Spectrometry (LC/ESI-ITMS)

Liquid Chromatography-Electrospray Ionization Ion Trap Mass Spectrometry (LC/ESI-ITMS) is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. In this method, the compound is first separated by liquid chromatography and then ionized by electrospray ionization (ESI), a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.

The ions are then guided into an ion trap mass analyzer, which can store ions and perform tandem mass spectrometry (MS/MS) experiments. In an MS/MS experiment, a specific ion (e.g., the protonated molecule of this compound) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. For this compound, fragmentation would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective analytical method that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov This technique is particularly useful for the quantitative analysis of compounds in complex matrices. nih.gov

The analysis of this compound by HPLC-MS/MS would involve its separation on an HPLC column, followed by ionization (e.g., via ESI). In the tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion corresponding to the compound of interest is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for the detection and quantification of the target analyte. The fragmentation pattern observed in the MS/MS spectrum would be crucial for the structural confirmation of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds in the indole nucleus and the propanoic acid side chain.

The analysis of the spectrum for this compound would be based on the known absorption regions for its structural components: the 7-methylindole (B51510) core and the propanoic acid substituent. The spectrum of the parent compound, 3-(1H-indol-3-yl)propanoic acid, provides a foundational reference. nist.gov Key characteristic absorption bands for this compound are expected in the following regions:

O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹. This breadth is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.info

N-H Stretch (Indole): A sharp to moderately broad peak is expected around 3400-3300 cm⁻¹. For a similar compound, indole-3-acetic acid, this band appears at 3389 cm⁻¹. researchgate.net

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the indole ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propanoic acid methylene groups are observed just below 3000 cm⁻¹, usually in the 2975-2845 cm⁻¹ range. docbrown.inforesearchgate.net

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak characteristic of the carbonyl group in a carboxylic acid is expected between 1725 and 1700 cm⁻¹. docbrown.info For indole-3-acetic acid, this peak is found at 1701 cm⁻¹. researchgate.net

The presence of the methyl group at the 7-position of the indole ring may cause subtle shifts in the positions and intensities of the aromatic C-H and ring vibration bands compared to the unsubstituted indole-3-propanoic acid, but the primary functional group absorptions will remain the most prominent features for identification. nih.gov

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H Stretch3300 - 2500Very Broad
IndoleN-H Stretch3400 - 3300Sharp / Medium
Aromatic RingC-H Stretch> 3000Sharp
Alkyl GroupsC-H Stretch2975 - 2845Sharp / Medium
CarbonylC=O Stretch1725 - 1700Strong, Sharp

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool in chemical research for separating components of a mixture and assessing the purity of a compound. For this compound, both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. nih.gov The separation is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase that moves up the plate by capillary action. nih.gov

For the analysis of indole derivatives like this compound, silica gel 60 F254 plates are commonly used as the stationary phase. The choice of mobile phase is critical for achieving good separation. Due to the presence of both a polar carboxylic acid group and a less polar methyl-indole group, a mixture of solvents with varying polarities is typically required. The spots can be visualized under UV light (at 254 nm) due to the UV-absorbing indole nucleus, or by staining with various reagents that react with indole compounds to produce colored spots. nih.govmdpi.com

Mobile Phase SystemComposition (v/v/v)Application
Butanol/Acetic Acid/Water12 + 3 + 5Separation of various indole compounds. mdpi.com
Isopropanol/Ammonia/Water8 + 1 + 1Separation of L-Tryptophan, indoleacetic acid, and indole. mdpi.com
Ethyl Acetate/Formic Acid/Acetic Acid/Water12 + 1.5 + 1.5 + 4General screening of plant extracts for flavonoids and other compounds.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, speed, and sensitivity compared to TLC. It is the preferred method for the quantitative analysis and purity assessment of compounds like this compound.

The most common mode for analyzing indole derivatives is reversed-phase HPLC (RP-HPLC). In this technique, the stationary phase is nonpolar (e.g., a C18-modified silica column), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times. sielc.com

Detection is frequently accomplished using a UV detector, as the indole ring system exhibits strong absorbance around 225 nm and 280 nm. For higher sensitivity and selectivity, a fluorescence detector can be used, taking advantage of the native fluorescence of the indole ring. researchgate.net

A typical HPLC method for the analysis of the related compound 7-Methylindole uses a reversed-phase column with a mobile phase of acetonitrile and water containing phosphoric acid. sielc.com This method can be adapted and optimized for this compound.

ParameterTypical Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (or buffer, pH ~3-4) in a gradient or isocratic elution
Detector UV at ~225 nm or ~280 nm; Fluorescence (e.g., Ex: 285 nm, Em: 376 nm for 7-Methyl-7H-pyrrolo[2,3-b]pyridine) iastate.edu
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 30 °C)

Spectrofluorimetric Procedures for Quantitative Determination of Indole Derivatives

Spectrofluorimetry is an analytical technique that measures the fluorescence emitted by a compound when it is excited by ultraviolet or visible light. It is known for its high sensitivity and selectivity, making it particularly suitable for the quantitative determination of fluorescent molecules like indole derivatives at very low concentrations. nih.gov

The indole ring is the chromophoric and fluorophoric moiety responsible for the characteristic fluorescence of compounds like this compound. Upon absorption of light at a specific excitation wavelength (λex), the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting light at a longer wavelength (λem). nih.gov

The fluorescence properties of indole derivatives, including the positions of the excitation and emission maxima and the fluorescence quantum yield, are sensitive to the molecular structure and the solvent environment. iastate.eduiastate.edu For instance, the fluorescence emission maximum of indoles often shows a bathochromic (red) shift in more polar solvents. nih.gov The presence of the methyl group at the 7-position and the propanoic acid group at the 3-position will influence the precise spectral characteristics of the target molecule.

For quantitative analysis, a calibration curve is constructed by measuring the fluorescence intensity of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its fluorescence intensity and interpolating from the calibration curve. While the exact spectral data for this compound is not specified in available literature, the table below shows typical fluorescence data for related indole compounds, which provides an expected range for analysis.

CompoundSolventExcitation Max (λex, nm)Emission Max (λem, nm)
Indole Vapor-~280~295 nih.gov
5-HydroxyindoleCyclohexane300325 nih.gov
7-Methyl-7H-pyrrolo[2,3-b]pyridineMethanol285376 iastate.edu
7-AzaindoleWater~285~395 iastate.edu

Computational and Theoretical Studies on 3 7 Methyl 1h Indol 3 Yl Propanoic Acid and Its Analogues

Molecular Docking Simulations for Investigating Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the binding modes of ligands with their protein or nucleic acid targets. For analogues of 3-(7-Methyl-1H-indol-3-yl)propanoic acid, such as indole-3-propionic acid (IPA), molecular docking studies have been instrumental in identifying potential biological targets and elucidating interaction mechanisms.

For instance, molecular docking has been used to investigate the binding of IPA to calf thymus DNA, revealing that it preferentially binds to the A-T rich minor groove region. mdpi.comnih.govnih.gov These simulations have highlighted the importance of hydrogen bonds and hydrophobic interactions in the formation of the DNA-ligand complex. mdpi.comnih.govnih.gov In another study, docking simulations were employed to explore the interaction of an esterified derivative of IPA with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. acs.org

Furthermore, in the context of diminished ovarian reserve, molecular docking has been used to validate the binding of IPA to key protein targets such as NOS3, AKT1, EGFR, PPARA, SRC, and TNF. nih.gov Similarly, docking studies have been performed on various indole (B1671886) derivatives to assess their potential as antibacterial agents by predicting their binding affinity to essential bacterial enzymes. nih.govnih.gov These studies collectively demonstrate the power of molecular docking in generating hypotheses about the molecular basis of the biological activities of indolepropanoic acid derivatives. The insights gained from these analogue studies can be extrapolated to predict the binding behavior of this compound with various biological macromolecules.

Table 1: Summary of Molecular Docking Studies on Indole-3-propanoic Acid and its Analogues
AnalogueTargetKey FindingsReference
Indole-3-propionic acid (IPA)Calf Thymus DNABinds to the A-T rich minor groove region, driven by hydrogen bonds and hydrophobic interactions. mdpi.comnih.govnih.gov
Esterified Indole-3-propionic acidAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Provided insights into the inhibition of these enzymes. acs.org
Indole-3-propionic acid (IPA)NOS3, AKT1, EGFR, PPARA, SRC, and TNFValidated direct binding to these proteins, suggesting a mechanism for its effects on diminished ovarian reserve. nih.gov
Various Indole DerivativesBacterial EnzymesPredicted binding affinities to guide the development of new antibacterial agents. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interaction dynamics of molecules over time. dovepress.com This computational method has been applied to analogues of this compound to assess the stability of ligand-receptor complexes and to understand the dynamic behavior of these systems.

In studies of IPA interacting with DNA, MD simulations have shown that the complex formed is stable, with only slight fluctuations in the residues at the binding site. mdpi.comnih.govnih.gov These simulations, often run for nanoseconds, help to confirm the stability of the binding mode predicted by molecular docking. acs.org For example, a 200 ns MD simulation was used to determine the stability of a curcumin-IPA diester complexed with human AChE and BChE. acs.org Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored during these simulations to evaluate the stability of the complex. nih.govacs.org

MD simulations have also been employed to investigate the conformational changes in proteins upon ligand binding. These simulations can reveal how the binding of a small molecule can allosterically modulate the function of a protein. The insights from MD simulations on related indole compounds provide a framework for understanding the potential dynamic interactions of this compound with its biological targets, offering a more complete picture of its mechanism of action.

Table 2: Key Parameters Analyzed in MD Simulations of Indole-3-propanoic Acid Analogues
ParameterDescriptionSignificanceReference
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of a molecule in a given conformation and a reference conformation.Indicates the stability of the protein-ligand complex over the simulation time. A stable RMSD suggests a stable binding mode. nih.govacs.org
Root-Mean-Square Fluctuation (RMSF)Measures the deviation of each atom from its average position over the course of the simulation.Highlights the flexible and rigid regions of the protein, providing insights into conformational changes upon ligand binding. nih.govacs.org
Binding Free Energy (MM/GBSA)Calculates the free energy of binding of a ligand to a protein.Provides a quantitative measure of the binding affinity and helps to identify the key residues involved in the interaction. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comresearchgate.netresearchgate.netmdpi.com For indole derivatives, these calculations have been used to determine a variety of molecular properties that are crucial for understanding their chemical behavior.

DFT calculations can be used to obtain quantum descriptors, which are numerical representations of the electronic and structural properties of a molecule. tandfonline.com These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are related to the molecule's ability to donate or accept electrons and are thus indicative of its reactivity. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO is a key parameter that reflects the chemical stability of the molecule. mdpi.com

Furthermore, quantum chemical calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution within a molecule and help to identify sites that are prone to electrophilic or nucleophilic attack. researchgate.netnih.gov These calculations have also been employed to analyze intramolecular interactions, such as hydrogen bonds, and their influence on the conformational stability of indole derivatives. nih.gov While specific quantum chemical studies on this compound are not widely reported, the methodologies applied to its analogues provide a clear path for future theoretical investigations into its electronic properties and reactivity profile.

Table 3: Common Quantum Descriptors and Their Significance for Indole Derivatives
DescriptorDescriptionSignificance in Reactivity ProfilingReference
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital.Related to the ability of a molecule to donate electrons; higher EHOMO indicates a better electron donor. researchgate.net
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital.Related to the ability of a molecule to accept electrons; lower ELUMO indicates a better electron acceptor. researchgate.net
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.Indicates the chemical reactivity and stability of a molecule; a smaller gap suggests higher reactivity. mdpi.com
Dipole MomentA measure of the overall polarity of a molecule.Influences solubility, intermolecular interactions, and binding to polar receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This technique is extensively used in drug discovery to predict the activity of new compounds and to optimize lead structures. Numerous QSAR studies have been conducted on indole derivatives to model their activity against a wide range of biological targets.

These studies typically involve the calculation of a large number of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological. nih.govsemanticscholar.org Statistical methods, such as multiple linear regression (MLR) and machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. semanticscholar.orgeurjchem.com

For example, QSAR models have been developed to predict the anticancer activity of indole derivatives, identifying key structural features that contribute to their potency. researchgate.net Similarly, QSAR studies have been performed on indole analogues to predict their antifungal activity against pathogens like Candida albicans. tandfonline.com The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. nih.goveurjchem.com Although a specific QSAR model for this compound has not been reported, the wealth of QSAR studies on related indole compounds provides a solid foundation for the future development of such models, which could accelerate the discovery of new applications for this compound.

Table 4: Applications of QSAR Modeling for Indole Derivatives
Therapeutic Area/ActivityKey Findings from QSAR StudiesReference
AnticancerIdentified critical descriptors such as topological and electronic properties that are essential for potent anticancer activity. researchgate.net
AntifungalDeveloped models to predict activity against Candida albicans based on quantum chemical and other molecular descriptors. tandfonline.com
Enzyme Inhibition (e.g., MAO)Created pharmacophore models and QSAR equations to explain the inhibitory activity against monoamine oxidase A and B. nih.gov
AntibacterialConstructed QSAR models to link structural properties of indole derivatives to their antibacterial activity against various strains. nih.govsemanticscholar.org

In Silico Prediction of Spectroscopic Signatures and Molecular Descriptors

In silico methods for predicting spectroscopic signatures and molecular descriptors are becoming increasingly valuable in chemical research. These computational tools can aid in the identification and characterization of novel compounds and can provide data for QSAR and other modeling studies.

The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, can be achieved through quantum chemical calculations. These methods can help to confirm the structure of a synthesized compound or to predict the spectra of a yet-to-be-synthesized molecule. For indole derivatives, theoretical calculations of spectroscopic properties can be compared with experimental data to validate the computational methods used. researchgate.net

Table 5: Commonly Predicted Molecular Descriptors and Their Relevance
DescriptorDescriptionRelevanceReference
logPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of a molecule's lipophilicity, which influences its absorption and distribution in biological systems. biotechnologia-journal.org
Topological Polar Surface Area (TPSA)The sum of the surfaces of polar atoms in a molecule.Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. biotechnologia-journal.org
Molecular Weight (MW)The mass of one mole of a substance.An important parameter in drug-likeness rules, such as Lipinski's rule of five. biotechnologia-journal.org
Number of Hydrogen Bond Donors and AcceptorsThe number of N-H or O-H bonds (donors) and N or O atoms (acceptors).Crucial for molecular recognition and binding to biological targets. biotechnologia-journal.org

Chemical Reactivity and Derivatization Strategies of 3 7 Methyl 1h Indol 3 Yl Propanoic Acid

The chemical reactivity of 3-(7-Methyl-1h-indol-3-yl)propanoic acid is characterized by three main functional regions: the indole (B1671886) nitrogen, the electron-rich indole ring, and the carboxylic acid side chain. This structure allows for a wide array of derivatization strategies, enabling the synthesis of a diverse range of analogues for various research applications.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Considerations

Exploration of Structural Motifs Influencing Biological Recognition

The biological recognition of indole (B1671886) propanoic acid derivatives is primarily governed by two key structural motifs: the indole scaffold and the propanoic acid side chain.

The Indole Scaffold: The bicyclic indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a crucial pharmacophore found in numerous natural products and synthetic drugs. researchgate.net It is a versatile framework capable of engaging in various non-covalent interactions with biological targets. nih.gov These interactions include:

Hydrophobic Interactions: The aromatic surface of the indole ring can interact with hydrophobic pockets within protein binding sites.

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, a critical interaction for anchoring the molecule to a target receptor or enzyme.

π-Stacking: The electron-rich aromatic system can participate in π-π stacking or cation-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.

The Propanoic Acid Side Chain: The flexible three-carbon chain terminating in a carboxylic acid group, attached at the C3 position of the indole, is equally vital for biological activity.

Ionic Interactions and Hydrogen Bonding: The terminal carboxylic acid group (–COOH) is typically ionized at physiological pH (to –COO⁻), allowing it to form strong ionic bonds (salt bridges) with positively charged residues such as lysine (B10760008) or arginine. It can also act as a potent hydrogen bond acceptor. nih.gov

Conformational Flexibility: The aliphatic chain provides rotational freedom, allowing the molecule to adopt an optimal conformation to fit within a binding site. This flexibility is critical for positioning the terminal carboxylate and the indole ring correctly for interaction with their respective binding partners.

Together, the indole scaffold acts as an anchor and recognition element, while the propanoic acid side chain provides a key electrostatic interaction point and appropriate spatial orientation.

Impact of the 7-Methyl Substitution on Molecular Interactions

While direct experimental SAR studies on 3-(7-Methyl-1h-indol-3-yl)propanoic acid are not extensively detailed in the available literature, the influence of the 7-methyl group can be inferred from established principles of medicinal chemistry. The introduction of a methyl group at the C7 position on the indole ring can modulate the molecule's properties in several ways:

Steric Effects: The methyl group occupies space and can create steric hindrance. This can either be beneficial, by forcing the molecule into a more biologically active conformation or preventing binding to off-target proteins, or detrimental, by clashing with the amino acid residues of the target binding site and preventing optimal binding. Its position adjacent to the indole N-H group could potentially influence the orientation and accessibility of this key hydrogen bond donor.

Electronic Effects: A methyl group is weakly electron-donating. This can subtly alter the electron density of the indole ring system, which may influence the strength of π-stacking interactions and the acidity of the N-H proton.

The precise impact—whether positive, negative, or neutral—is highly dependent on the specific topology of the biological target's binding site.

Design and Synthesis of Related Indole Propanoic Acid Analogues for SAR Profiling

To systematically explore the SAR of this compound class, medicinal chemists design and synthesize a variety of analogues. The synthesis of indole propanoic acids can be achieved through several established routes, with the Fischer indole synthesis being a classic and versatile method. rsc.orgorientjchem.org

Strategies for generating analogues for SAR profiling include:

Substitution on the Indole Ring: Introducing different substituents (e.g., halogens, methoxy (B1213986) groups, or larger alkyl groups) at various positions (C4, C5, C6, C7) of the benzene portion of the indole ring can probe the electronic and steric requirements of the binding site. nih.gov For example, studies on indole-5-propanoic acid derivatives showed that chloro-substitution on an attached phenyl ring resulted in significant GPR40 agonistic activity. nih.gov

Modification of the Side Chain: The propanoic acid chain can be lengthened, shortened, or made more rigid (e.g., by introducing double bonds or cyclopropane (B1198618) rings) to determine the optimal distance and geometry between the indole core and the acidic group.

Replacement of the Carboxylic Acid: The terminal carboxylate can be replaced with other acidic functional groups, known as bioisosteres (e.g., tetrazole), to evaluate alternative hydrogen bonding and ionic interactions, which can also improve pharmacokinetic properties.

A common synthetic approach involves the reaction of a substituted indole with acrylic acid or its equivalents. researchgate.net For more complex analogues, multi-step syntheses starting from precursors like substituted anilines are employed. nih.govbeilstein-journals.org

The following interactive table shows SAR data for a series of related indole-5-propanoic acid derivatives designed as GPR40 agonists, illustrating how systematic structural modifications can influence biological activity. nih.gov

CompoundR Group (Substitution on Phenyl Ring)EC₅₀ (nM)Notes on Activity
8b2-Methyl725Submicromolar activity.
8h3-Chloro58.6Potent agonist.
8i2-Chloro37.8Potent agonist, showing ortho-substitution is favorable.
8j4-Chloro786Para-substitution is less favorable than ortho or meta.
8l2-CF₃1240Moderate micromolar potency.
8n2-Fluoro2130Moderate micromolar potency.
8o2,3-Dichloro9.4Highly potent agonist, demonstrating synergistic effects of di-substitution.

Computational Approaches to SAR, including QSAR

Computational chemistry provides powerful tools to rationalize SAR and guide the design of new analogues. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule within the binding site of a target protein. thesciencein.orgnih.gov For this compound, docking studies could be used to visualize its binding mode, identify key interactions (like hydrogen bonds and hydrophobic contacts), and predict how the 7-methyl group influences its fit. This allows for the in silico screening of virtual libraries of analogues to prioritize the synthesis of the most promising compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the molecule and protein over time, providing insights into the stability of the predicted binding pose and the flexibility of the protein-ligand complex. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling develops mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net For a set of indole propanoic acid analogues, a 3D-QSAR model could be built to identify the specific regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity. nih.govmdpi.com Such models can then be used to predict the activity of unsynthesized compounds, accelerating the optimization process.

Strategies for Optimizing Structural Features for Modulated Biological Interactions

Based on SAR data from experimental and computational studies, several strategies can be employed to optimize the structure of this compound for improved biological interactions.

Fine-Tuning Lipophilicity: The 7-methyl group provides a starting point. Analogues with other groups at this position (e.g., 7-ethyl, 7-fluoro, 7-chloro) could be synthesized to fine-tune lipophilicity and steric bulk to achieve a balance of potency and favorable pharmacokinetic properties. nih.govacs.org

Exploring Isomeric Scaffolds: Moving the methyl group to other positions on the indole ring (e.g., C4, C5, C6) would generate isomers that could reveal the preferred location for substitution. nih.gov Similarly, altering the attachment point of the propanoic acid chain (e.g., from C3 to C2) would drastically change the molecule's shape and could lead to novel activities.

Scaffold Hopping: In cases where the indole core presents liabilities (e.g., metabolic instability), it can be replaced with other heterocyclic systems (such as benzimidazole (B57391) or azaindole) that maintain the key interaction points while offering different physicochemical properties. nih.govnih.gov This strategy aims to retain biological activity while improving drug-like characteristics.

Through these iterative cycles of design, synthesis, biological testing, and computational analysis, the initial structure of this compound can be systematically optimized to produce compounds with highly specific and potent biological effects.

Biochemical Pathways and Interactions with Biomolecules

Metabolic Origin and Biotransformation Pathways

There is no direct evidence in the reviewed literature detailing the metabolic origin or biotransformation pathways of 3-(7-Methyl-1h-indol-3-yl)propanoic acid. For the parent compound, indole-3-propionic acid, it is well-established that it is a product of tryptophan metabolism by intestinal microbiota. However, it is unknown if or how the presence of a methyl group at the 7-position of the indole (B1671886) ring influences its metabolic fate.

Mechanism of Interaction with Nucleic Acids

Specific studies on the interaction of this compound with nucleic acids, such as DNA binding, are not available in the current body of scientific literature. Research on the parent compound, indole-3-propionic acid, has explored its binding to DNA, but these findings cannot be directly extrapolated to its 7-methylated derivative without dedicated experimental investigation.

Role as a Synthetic Precursor in Biosynthesis

The role of this compound as a synthetic precursor in any biosynthetic pathway has not been documented. While indole derivatives, in general, serve as important precursors in the synthesis of various biologically active molecules, the specific contribution of this 7-methylated compound is yet to be determined.

Enzymatic Transformations Involving Indole Propanoic Acid Derivatives

Information regarding specific enzymatic transformations involving this compound is not available. While studies have identified enzymes capable of transforming indole-3-propionic acid and other indole derivatives, there is no data to confirm or deny the susceptibility of the 7-methylated analog to these or other enzymes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(7-Methyl-1H-indol-3-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a Fischer indole synthesis or Buchwald-Hartwig coupling to introduce the 7-methyl group onto the indole ring. For example, use 7-methylindole as a precursor .
  • Step 2 : Attach the propanoic acid moiety via alkylation or nucleophilic substitution. A modified approach from analogous indole-3-propanoic acid syntheses involves reacting 3-indolylmagnesium bromide with β-propiolactone under anhydrous conditions, followed by oxidation .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C) to enhance yield. Purify via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Identify key signals: the indole NH (~12 ppm, broad), methyl group (δ 2.4–2.6 ppm, singlet), and propanoic acid protons (δ 2.8–3.2 ppm, triplet). Compare with reference spectra of 3-(1H-indol-3-yl)propanoic acid .
  • Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 190.1 (calculated for C₁₁H₁₁NO₂). Use high-resolution MS (HRMS) to distinguish from isomers .
  • IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

Q. How can researchers validate the purity of this compound using chromatographic methods?

  • Protocol :

  • HPLC : Use a C18 column with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 10–90% B over 20 min. Monitor at 254 nm. Purity >95% is acceptable for biological assays .
  • TLC : Silica gel GF254 plates, eluted with ethyl acetate:hexane (3:7). Visualize under UV (Rf ~0.4) or using ninhydrin spray for amine contaminants (not applicable here) .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in crystallographic data during structural refinement of indole-3-propanoic acid derivatives?

  • Crystallographic Analysis :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). For example, a related compound (3-(1H-indol-3-yl)-2-sulfonamidopropanoic acid) showed space group P2₁ with Z = 2 .
  • Refinement : Apply SHELXL-2018 for least-squares refinement. Address thermal motion artifacts by constraining ADP parameters. Validate using R1 < 0.05 and wR2 < 0.15 .
  • Discrepancy Resolution : Compare experimental bond lengths (e.g., C7–C8 = 1.39 Å) with DFT-calculated values. Use PLATON to check for missed symmetry or twinning .

Q. How can structure-activity relationship (SAR) studies be designed to investigate the biological relevance of substituents on the indole ring of this compound?

  • SAR Framework :

  • Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy) at positions 4, 5, or 6 of the indole ring. Use Suzuki-Miyaura cross-coupling for regioselectivity .
  • Biological Assays : Test derivatives for receptor binding (e.g., aryl hydrocarbon receptor) or enzyme inhibition (e.g., tryptophan hydroxylase) using competitive ELISA or fluorescence polarization.
  • Data Analysis : Correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity trends. Use CoMFA or QSAR models for predictive insights .

Q. What experimental approaches are utilized to assess the metabolic stability of this compound in pharmacokinetic studies?

  • In Vitro/In Vivo Protocols :

  • Microsomal Incubation : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) .
  • Plasma Stability : Monitor degradation in plasma (37°C, 24 hr). Use protein precipitation (acetonitrile) followed by LC-MS analysis.
  • Pharmacokinetic Modeling : Apply non-compartmental analysis (NCA) to AUC and Cmax data from rodent studies. Compare with structurally similar indole derivatives .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(7-Methyl-1h-indol-3-yl)propanoic acid
Reactant of Route 2
3-(7-Methyl-1h-indol-3-yl)propanoic acid

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